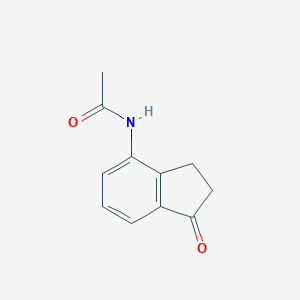

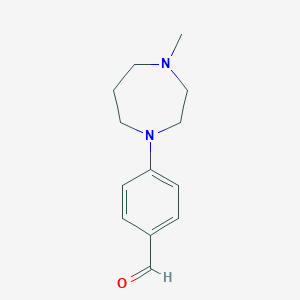

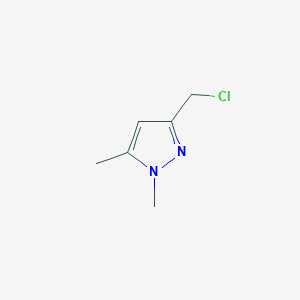

4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde

Übersicht

Beschreibung

Vorbereitungsmethoden

Benzoylhypacoitine can be synthesized from the roots of Aconitum carmichaeli Debx . The synthetic route involves the extraction of the alkaloid from the plant material, followed by purification using chromatographic techniques . Industrial production methods typically involve large-scale extraction and purification processes to obtain high-purity benzoylhypacoitine .

Analyse Chemischer Reaktionen

Benzoylhypacoitin unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution . Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid . Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Benzoylhypacoitin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es als Referenzverbindung zur Untersuchung der Eigenschaften von Alkaloiden verwendet . In der Biologie wird es verwendet, um die Wechselwirkungen zwischen Alkaloiden und Proteinen, wie z. B. humanem Serumalbumin, zu untersuchen . In der Medizin wird Benzoylhypacoitin auf seine potenziellen therapeutischen Wirkungen untersucht, darunter entzündungshemmende und schmerzlindernde Eigenschaften . In der Industrie wird es zur Herstellung von Pharmazeutika und anderen chemischen Produkten verwendet .

Wirkmechanismus

Der Wirkmechanismus von Benzoylhypacoitin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Es bindet an humanes Serumalbumin und bildet stabile Komplexe über Wasserstoffbrückenbindungen und Van-der-Waals-Kräfte . Diese Interaktion beeinflusst die Pharmakokinetik der Verbindung und ihre Verteilung im Körper . Die molekularen Zielstrukturen und -wege, die an seinen Wirkungen beteiligt sind, werden noch untersucht, aber es ist bekannt, dass es die Aktivität bestimmter Enzyme und Rezeptoren moduliert .

Wirkmechanismus

The mechanism of action of benzoylhypacoitine involves its interaction with specific molecular targets and pathways. It binds to human serum albumin, forming stable complexes through hydrogen bonds and van der Waals forces . This interaction affects the pharmacokinetics of the compound and its distribution in the body . The molecular targets and pathways involved in its effects are still under investigation, but it is known to modulate the activity of certain enzymes and receptors .

Vergleich Mit ähnlichen Verbindungen

Benzoylhypacoitin ähnelt anderen Alkaloiden, die aus der Pflanze Aconitum gewonnen werden, wie z. B. Benzoylaconin und Hypaconitin . es ist einzigartig in seinen spezifischen pharmakologischen und toxikologischen Eigenschaften . Verglichen mit Benzoylaconin hat Benzoylhypacoitin eine höhere Bindungsaffinität zu humanem Serumalbumin und unterschiedliche Auswirkungen auf die Enzymaktivität . Andere ähnliche Verbindungen sind Benzoylmesaconin und Deacetylhypaconitin .

Eigenschaften

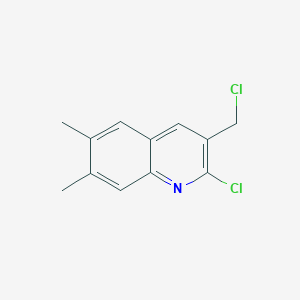

IUPAC Name |

4-(4-methyl-1,4-diazepan-1-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-14-7-2-8-15(10-9-14)13-5-3-12(11-16)4-6-13/h3-6,11H,2,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRMHNZCHZCRCAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60617153 | |

| Record name | 4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166438-86-4 | |

| Record name | 4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde oxime](/img/structure/B65292.png)

![Palladium(II)[1,3-bis(diphenylphosphino)propane]-bis(benzonitrile)-bis-tetrafluoroborate](/img/structure/B65318.png)